molecular formula C8H11NO2S B1662027 2-(4-Methylthiazol-5-yl)ethyl acetate CAS No. 656-53-1

2-(4-Methylthiazol-5-yl)ethyl acetate

Cat. No. B1662027
CAS RN: 656-53-1
M. Wt: 185.25 g/mol
InChI Key: CRTCWNPLKVVXIX-UHFFFAOYSA-N
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Description

2-(4-Methylthiazol-5-yl)ethyl acetate, also known as 4-Methyl-5-thiazolylethyl acetate, is a compound that may be prepared from 2-methylthio-4-methyl-5-(2-acetoxyethyl)-thiazole and AlHg . It is a colorless to light yellow liquid with an odor reminiscent of meat . It is also used as a flavor ingredient .


Molecular Structure Analysis

The molecular formula of 2-(4-Methylthiazol-5-yl)ethyl acetate is C8H11NO2S . It has a molecular weight of 185.243 . The exact mass is 185.051056 .


Physical And Chemical Properties Analysis

2-(4-Methylthiazol-5-yl)ethyl acetate has a density of 1.2±0.1 g/cm3 . Its boiling point is 261.4±0.0 °C at 760 mmHg , and its melting point is 112ºC . The flash point is 120.3±23.2 °C . The compound has a LogP value of 0.98 , and its vapour pressure is 0.0±0.5 mmHg at 25°C . The index of refraction is 1.523 .

Scientific Research Applications

Solubility and Thermodynamic Properties

Research on closely related molecules like 2-amino-5-methylthiazole has revealed insights into their solubility in various organic solvents and their thermodynamic properties. These findings are crucial for understanding the behavior of 2-(4-Methylthiazol-5-yl)ethyl acetate in different environments and can assist in the development of various applications, such as in pharmaceutical formulations or chemical synthesis (Chen et al., 2017).

Synthesis Methods

The synthesis of related compounds like ethyl(Z)-2-hydroxyimino-2-(2-aminothiazol-4-yl) acetate has been explored, providing methodologies that could be adapted for the synthesis of 2-(4-Methylthiazol-5-yl)ethyl acetate. Such synthesis methods are vital for producing the compound in a laboratory setting, enabling further study and application (Wang Li, 2007).

DNA Binding Interactions

Compounds like ethyl 2-(2-acetamidothiazol-4-yl) acetate have been studied for their DNA binding interactions, which is an area that could be pertinent to 2-(4-Methylthiazol-5-yl)ethyl acetate as well. Understanding these interactions is significant for potential applications in medicinal chemistry and drug design (Iqbal et al., 2019).

Glucosidase Inhibition Studies

Studies on molecules like ethyl 2-[aryl(thiazol-2-yl)amino]acetates have examined their glucosidase inhibition activities, suggesting a potential area of application for 2-(4-Methylthiazol-5-yl)ethyl acetate in the development of treatments for conditions like diabetes (Babar et al., 2017).

Antimicrobial and Antitubercular Activities

Similar compounds have been evaluated for their antimicrobial and antitubercular activities, indicating a potential research direction for 2-(4-Methylthiazol-5-yl)ethyl acetate in the development of new antimicrobial agents (Vekariya et al., 2017)

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 symbol . It has hazard statements H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305 + P351 + P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-5-yl)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-8(12-5-9-6)3-4-11-7(2)10/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRTCWNPLKVVXIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)CCOC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060959
Record name 4-Methyl-5-thiazoleethanol acetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to yellow liquid; meaty odour
Record name 5-(2-Hydroxyethyl)-4-methylthiazole acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 4-Methyl-5-thiazoleethanol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/986/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

117.00 to 118.00 °C. @ 6.00 mm Hg
Record name 5-(2-Hydroxyethyl)-4-methylthiazole acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Slightly soluble in water; Soluble in organic solvents, Miscible at room temperature (in ethanol)
Record name 4-Methyl-5-thiazoleethanol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/986/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.145-1.149
Record name 4-Methyl-5-thiazoleethanol acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/986/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

2-(4-Methylthiazol-5-yl)ethyl acetate

CAS RN

656-53-1
Record name 5-Thiazoleethanol, 4-methyl-, 5-acetate
Source CAS Common Chemistry
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Record name 4-Methyl-5-thiazoleethanol acetate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Thiazoleethanol, 4-methyl-, 5-acetate
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Record name 4-Methyl-5-thiazoleethanol acetate
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Record name 2-(4-methylthiazol-5-yl)ethyl acetate
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Record name 4-METHYL-5-THIAZOLEETHANOL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/885387Q99B
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Record name 5-(2-Hydroxyethyl)-4-methylthiazole acetate
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

131 °C
Record name 5-(2-Hydroxyethyl)-4-methylthiazole acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032986
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JM Herbert, F Le Strat, DG Oumeddour… - Journal of Labelled …, 2011 - Wiley Online Library
[thiazolium‐2,2′‐ 14 C 2 ]‐SAR97276A, a bis(thiazolium) antimalarial development candidate, was synthesized from [ 14 C]‐thiourea with an overall radiochemical yield of 15%. The …

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